Lupeol exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Studies suggest lupeol can suppress the production of inflammatory mediators and cytokines []. Further research is needed to understand the mechanisms behind this effect and its potential therapeutic applications [].
[] "[Evaluation of the anti-inflammatory potential of Lupeol isolated from Crataeva nurvala Buch.-Ham. leaves]"()
Lupeol has shown promise in inhibiting the growth and proliferation of various cancer cell lines in laboratory studies []. Research suggests it may induce cell death (apoptosis) in cancer cells and interfere with their ability to migrate and invade surrounding tissues []. However, further investigation is needed to determine its effectiveness in vivo (living organisms) and its potential for cancer treatment [].
[] "[Lupeol, a natural triterpenoid, inhibits cancer cell proliferation and metastasis by targeting multiple signaling pathways in esophageal cancer]"()
Scientific research is exploring other potential applications of lupeol, including:
Lupeol is a pentacyclic triterpenoid with the chemical formula and a molecular weight of approximately 426.7 g/mol. It is characterized by a complex structure that includes multiple rings, making it part of the lupane family of triterpenes. Lupeol is naturally occurring in various plants, including mangoes (Mangifera indica), dandelions, and Camellia japonica, where it serves as a significant bioactive compound . Its melting point is reported to be between 215 and 216 °C, and it exhibits properties typical of triterpenoids, such as being hydrophobic with limited solubility in water but soluble in organic solvents .
Research suggests Lupeol exerts its effects through various mechanisms, including:
Lupeol exhibits a broad spectrum of biological activities, including:
Lupeol can be synthesized through several methods:
Lupeol's diverse biological activities have led to its exploration in various applications:
Research has focused on the interactions of lupeol with various biological targets:
Lupeol shares structural similarities with other triterpenoids but stands out due to its unique biological profile. Here are some comparable compounds:
| Compound | Structure Type | Key Activities |
|---|---|---|
| Betulin | Pentacyclic | Antiviral, anti-inflammatory |
| Betulinic Acid | Pentacyclic | Anticancer, anti-inflammatory |
| Calenduladiol | Pentacyclic | Antimicrobial, anti-inflammatory |
Lupeol is particularly noted for its potent anticancer effects and ability to modulate inflammatory responses more effectively than some of its analogs. Its dual role as both an anti-inflammatory agent and an anticancer compound makes it a unique candidate for therapeutic development compared to other triterpenoids like betulin or betulinic acid, which may not exhibit the same breadth of activity against specific cancer types or inflammatory markers .
Lupeol exhibits a characteristic pentacyclic triterpenoid architecture belonging to the lupane-type structural class [1] [2]. The molecular framework consists of four six-membered rings (designated as rings A, B, C, and D) and one five-membered ring (ring E), arranged in a specific configuration that distinguishes it from other triterpenoid families such as ursanes and lanostanes [2] [3]. The pentacyclic structure follows a carbon-carbon-carbon-carbon-carbon ring arrangement pattern (C6-6-6-6-5), which is fundamental to the lupane triterpene family [2] [3].
The molecular formula of lupeol is C30H50O, corresponding to a molecular weight of 426.72-426.73 grams per mole [1] [4] [5] [6] [7]. The compound possesses six degrees of unsaturation as indicated by its molecular formula, with one degree satisfied by the exocyclic double bond at position 20(29) [1] [2]. The remaining five degrees of unsaturation are accounted for by the five ring systems within the pentacyclic framework [1] [2].
Spectroscopic analysis reveals characteristic features that confirm the pentacyclic triterpenoid nature of lupeol. The infrared spectrum displays a hydroxyl function at 3235 cm⁻¹ and an olefinic moiety at 1640 cm⁻¹, confirming the presence of the C-3 hydroxyl group and the C-20(29) exocyclic double bond respectively [1] [8] [2]. The ¹H Nuclear Magnetic Resonance spectrum exhibits seven methyl singlets at chemical shifts ranging from δ 0.74 to 1.72 parts per million, which is characteristic of lupane-type triterpenes [1] [8] [9] [10]. Additionally, olefinic proton signals appear at δ 4.56-4.74 parts per million, corresponding to the exocyclic methylene protons [9] [10].
Mass spectrometric analysis provides molecular ion identification with a parent ion peak at m/z 409 [M+H-18]⁺, which represents the loss of water from the molecular ion [1] [8]. High-performance liquid chromatographic analysis using a chloroform-methanol-water mobile phase system (80:18:2 volume ratio) yields a retention factor of 0.8, facilitating compound separation and identification [11].
The three-dimensional molecular architecture has been confirmed through X-ray crystallographic studies, which provide definitive structural validation of the pentacyclic lupane framework [12] [13]. The crystal structure reveals the spatial arrangement of the five fused rings and confirms the stereochemical configuration of the molecule [12] [13].
Lupeol possesses a complex stereochemical architecture characterized by ten defined stereocenters distributed throughout its pentacyclic framework [1] [13] [14]. The absolute stereochemistry has been determined through comprehensive nuclear magnetic resonance spectroscopy, X-ray crystallographic analysis, and nuclear Overhauser effect spectroscopy studies [12] [15] [16]. Each of the ten chiral centers contributes to the unique three-dimensional spatial arrangement that defines lupeol's molecular architecture and distinguishes it from its potential stereoisomers [1] [13] [14].
The stereochemical configuration at carbon-3 is designated as β-configuration, meaning the hydroxyl group adopts an equatorial orientation relative to the cyclohexane ring A [4] [12] [2]. This β-hydroxyl configuration is crucial for the compound's physicochemical properties and biological activity profile [4] [12] [2]. The carbon-19 methyl group also adopts a β-orientation, positioning it on the same face of the molecule as the C-3 hydroxyl group [12] [15] [16].
Nuclear Overhauser Effect Spectroscopy analysis provides critical evidence for the stereochemical relationships within the molecule. Key correlations include H18-H19, H13-H28, and H29/H30-H28 interactions, which confirm the spatial proximity of these atoms and validate the proposed stereochemical configuration [15]. These correlations are consistent with the established three-dimensional structure and support the assignment of absolute configuration [15].
The carbon-20 position features an exocyclic double bond between C-20 and C-29, forming what is designated as the 20(29)-ene functionality [1] [2]. This exocyclic alkene represents a distinctive structural feature of lupeol and contributes to its classification within the lupane triterpene family [1] [2]. The geometry of this double bond and its relationship to adjacent stereocenters influences the overall molecular conformation [1] [2].
Lupeol exists as a single stereoisomer in nature, with no naturally occurring diastereomers reported [12] [15]. However, the molecule possesses a non-superimposable mirror image, confirming its chiral nature and the existence of an enantiomeric relationship [16] [17]. The absence of an internal plane of symmetry within the molecular structure confirms that lupeol is chiral rather than a meso compound [16] [17].
The optical activity of lupeol provides experimental confirmation of its chiral nature, exhibiting dextrorotatory behavior with a specific rotation of +27.2° when measured at 589 nanometers (sodium D-line) at 20°C using a concentration of 4.8 grams per 100 milliliters in chloroform [4] [5] [6] [18]. This positive optical rotation indicates that the molecule rotates plane-polarized light in a clockwise direction [4] [5] [6] [18].
Studies investigating stereochemical isomerism have identified the existence of 19α-lupeol, which represents a stereoisomer of lupeol differing in configuration at the C-19 position [12] [15]. This isomer has been isolated from natural sources and characterized through spectroscopic methods, demonstrating that stereochemical variations at specific positions can occur within the lupane framework [12] [15]. The comparison between lupeol and its 19α-isomer provides valuable insights into structure-activity relationships and the importance of stereochemical configuration for biological activity [12] [15].
Lupeol exhibits characteristic solubility behavior typical of lipophilic triterpenoid compounds, displaying marked preference for organic solvents over aqueous media [4] [5] [6] [18] [19] [20]. The compound is practically insoluble in water, reflecting its highly lipophilic nature and extensive hydrocarbon framework [4] [18]. This poor aqueous solubility represents one of the primary challenges for pharmaceutical applications and bioavailability enhancement [19] [20].
In organic solvents, lupeol demonstrates variable solubility depending on the polarity and hydrogen-bonding capacity of the solvent system. The compound exhibits slight solubility in chloroform and methanol, with approximate solubility values of 1 milligram per milliliter in each solvent [5] [6] [18]. In ethanol, lupeol shows enhanced solubility, particularly in warm ethanol solutions, where it dissolves freely [4] [18]. The compound also demonstrates solubility in dimethyl sulfoxide and dimethylformamide at concentrations of approximately 1 milligram per milliliter [18].
The partition coefficient, expressed as logP (logarithm of the octanol-water partition coefficient), provides a quantitative measure of lupeol's lipophilicity. Experimental and computational studies report logP values ranging from 8.025 to 10.980, indicating extremely high lipophilicity [6] [21] [20]. These elevated logP values reflect the predominance of nonpolar hydrocarbon regions within the molecular structure and the limited polar surface area contributed by the single hydroxyl group [6] [21] [20].
Computational analysis using various prediction algorithms provides additional insights into lupeol's partition behavior. The Crippen method yields a logP value of 8.025, while other computational approaches report values extending up to 10.980 [21] [20]. The variation in predicted values reflects differences in computational methodologies and training datasets used by different algorithms [21] [20]. Despite these variations, all methods consistently indicate very high lipophilicity [21] [20].
The topological polar surface area of lupeol is calculated as 20.2 square angstroms, which corresponds to the single hydroxyl group present in the molecule [1]. This limited polar surface area contributes to the compound's poor aqueous solubility and high partition coefficient values [1]. The molecule contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom), representing minimal opportunities for hydrogen bonding with water molecules [1].
Experimental studies investigating lupeol ester derivatives demonstrate how chemical modification can significantly alter solubility and partition behavior. Esterification of the C-3 hydroxyl group increases lipophilicity, with lupeol acetate, propionate, and other esters exhibiting higher logP values than the parent compound [19] [20]. These modifications reduce the hydrogen bonding capacity and further decrease aqueous solubility while enhancing organic solvent compatibility [19] [20].
The predicted dissociation constant (pKa) of lupeol is 15.19 ± 0.70, indicating that the compound remains essentially neutral across physiological pH ranges [6]. This high pKa value reflects the weak acidity of the tertiary alcohol functionality and confirms that pH variations will not significantly affect the compound's ionization state or solubility behavior under biological conditions [6].
Advanced analytical techniques including reversed-phase thin-layer chromatography and high-performance liquid chromatography have been employed to experimentally determine retention factors and relative hydrophobicity. Using a chloroform-methanol-water mobile phase system (80:18:2), lupeol exhibits a retention factor of 0.8, confirming its lipophilic character relative to more polar compounds [11]. These experimental observations correlate well with computational predictions and support the classification of lupeol as a highly lipophilic molecule [11].
Irritant